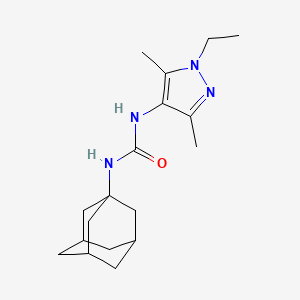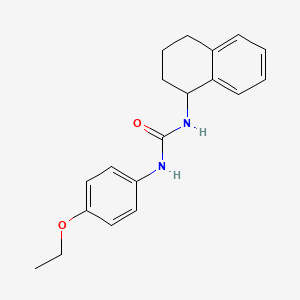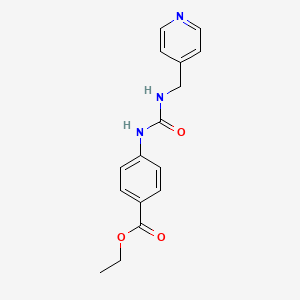![molecular formula C13H12N4OS2 B10973129 1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973129.png)
1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, thiophene, and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides and α-haloketones under acidic conditions.
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Formation of the Pyrazole Ring: Pyrazole rings are often synthesized through the condensation of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the thiazole ring can yield thiazolidines .
Scientific Research Applications
1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the thiazole ring can inhibit certain enzymes involved in microbial growth, while the pyrazole ring can interact with receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of thiazole, thiophene, and pyrazole rings, which confer a diverse range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C13H12N4OS2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4OS2/c1-8-3-4-11(20-8)9-7-19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) |
InChI Key |
HFIMMTFOYMADOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CC=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
![6-Fluoro-2-methyl-1-[(4-propylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B10973049.png)
![11-(4-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10973051.png)
methanone](/img/structure/B10973052.png)
![2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10973060.png)
methanone](/img/structure/B10973066.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973068.png)
![N-[2-(methylsulfanyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10973080.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10973094.png)


![2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cycloheptylacetamide](/img/structure/B10973109.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10973113.png)
